molecular formula C16H18N2O B1319638 4-Amino-N-mesitylbenzamide CAS No. 790-54-5

4-Amino-N-mesitylbenzamide

Cat. No.: B1319638
CAS No.: 790-54-5
M. Wt: 254.33 g/mol
InChI Key: NIJCLVXGKIJXKB-UHFFFAOYSA-N
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Description

4-Amino-N-mesitylbenzamide is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . It is characterized by the presence of an amino group (-NH2) and a mesityl group (a derivative of benzene with three methyl groups) attached to a benzamide structure. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-Amino-N-mesitylbenzamide typically involves the reduction of a nitro precursor. One common method includes the reduction of N-mesityl-4-nitrobenzamide using zinc powder in the presence of ammonium chloride in a mixture of water and methanol . The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro group to an amino group, resulting in the formation of this compound.

Chemical Reactions Analysis

4-Amino-N-mesitylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-N-mesitylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-mesitylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The mesityl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme functions and protein interactions .

Comparison with Similar Compounds

4-Amino-N-mesitylbenzamide can be compared with similar compounds such as 4-Amino-N-methylbenzamide and other substituted benzamides. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and reactivity. For example, 4-Amino-N-methylbenzamide has a methyl group instead of a mesityl group, resulting in different steric and electronic effects . This uniqueness makes this compound particularly valuable in specific research applications where steric hindrance and electronic properties are crucial.

Similar Compounds

Properties

IUPAC Name

4-amino-N-(2,4,6-trimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCLVXGKIJXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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